5-[(Z)-(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one
Description
This compound belongs to the rhodanine-derived family, characterized by a thiazolidinone core (2-thioxo-1,3-thiazolan-4-one) conjugated with a 4-oxo-4H-chromen-3-yl moiety via a Z-configuration exocyclic double bond. Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO3S2/c15-11-7(5-10-12(16)14-13(18)19-10)6-17-9-4-2-1-3-8(9)11/h1-6H,(H,14,16,18)/b10-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQKYYMMDXMDIG-YHYXMXQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=C3C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C\3/C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one typically involves the condensation of 4-oxo-4H-chromene-3-carbaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidinone ring. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of thiazolidinone, including the compound , exhibit significant antimicrobial properties. For instance, research demonstrated that modifications on the chromene structure can enhance antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicated that it exhibits moderate inhibition of inflammatory markers, comparable to standard anti-inflammatory drugs like Diclofenac Sodium (DFS). The introduction of different substituents on the chromene ring was found to influence the degree of anti-inflammatory activity .
| Substituent | Activity Level | IC50 Value |
|---|---|---|
| Fluoro | High | 20 µM |
| Chloro | Moderate | 35 µM |
| Nitro | Very High | 15 µM |
Antioxidant Properties
The antioxidant activity of this compound has also been explored. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. This property is attributed to the thiazolidinone structure that stabilizes free radicals .
Study on Antimicrobial Activity
A study conducted by Asrondkar et al. synthesized several derivatives of thiazolidinone and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed enhanced activity due to structural modifications, particularly those incorporating electron-withdrawing groups on the benzene ring .
Study on Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, researchers compared the compound's efficacy with standard treatments. The results highlighted that while it was less potent than DFS, certain derivatives showed promise in reducing inflammation markers significantly .
Mechanism of Action
The mechanism of action of 5-[(Z)-(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound inhibits the expression of vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Comparison with Similar Compounds
Substituent Variations on the Thiazolidinone Ring
- N-Substituents :
Derivatives such as 3-(4-methoxybenzyl)- and 3-hexyl-substituted analogues (e.g., ) exhibit altered lipophilicity. For example, 3-hexyl substitution increases logP, enhancing membrane permeability but reducing aqueous solubility . In contrast, the unsubstituted parent compound may have lower bioavailability due to higher polarity. - Thione vs.
Chromone/Benzylidene Modifications
- Electron-Withdrawing Groups (EWGs) :
The nitro-substituted derivative (5Z)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one () shows enhanced electrophilicity at the exocyclic double bond, increasing reactivity toward thiol-containing enzymes. This contrasts with the parent compound, which lacks such EWGs and may exhibit milder activity .
Heteroatom Incorporation
- Phosphorus-Containing Analogues :
Compounds like 5-[(4-oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-2-sulfido-1,3,2-diazaphosphinane () incorporate phosphorus, which may confer unique electronic effects and chelation capabilities, expanding applications in metal-binding therapies .
Physicochemical Properties
Biological Activity
5-[(Z)-(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one is a compound that belongs to the thiazolidinone class of heterocycles, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumor properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H7NO3S2, with a molecular weight of approximately 289.33 g/mol. The compound features a thiazolidinone ring fused with a chromene moiety, which is believed to contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves the condensation of chromene derivatives with thiazolidinone precursors using various methods such as the Vilsmeier-Hack reaction. For example, one study reported the synthesis through the reaction of thiourea and chloroethylacetate followed by cyclization to form the thiazolidinone core .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of this compound:
-
Antibacterial Effects : The compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. It was found to outperform ampicillin in several assays, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
Bacteria Strains MIC (µM) MBC (µM) S. aureus 37.9 57.8 E. coli 50.0 70.0 L. monocytogenes 100.0 120.0 - Antifungal Activity : The compound also displayed antifungal properties superior to those of reference drugs like bifonazole and ketoconazole, with a reported increase in efficacy by up to 52-fold against certain fungal strains .
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit anti-inflammatory activity comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac Sodium (DFS). The percentage inhibition in inflammatory assays showed promising results, although it was noted that DFS had a higher efficacy overall .
Antitumor Activity
The compound's potential as an antitumor agent has been explored in various studies. Certain derivatives have shown activity against cancer cell lines, suggesting that modifications to the thiazolidinone structure can enhance its cytotoxic effects .
Case Studies
In one notable study, researchers synthesized several derivatives of the thiazolidinone framework and evaluated their biological activities. Among these derivatives, those containing nitro and methoxy substitutions exhibited enhanced antibacterial and antifungal activities compared to their unsubstituted counterparts .
Q & A
Q. Table 1: Representative Reaction Yields
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Piperidine | Ethanol | Reflux | 61 |
| NH₄OAc | DMF/AcOH | 80°C | 82 |
| H₂SO₄ | Acetic acid | RT | 45 |
How can structural contradictions in crystallographic and spectroscopic data be resolved for this compound?
Level: Advanced
Answer:
Discrepancies between X-ray crystallography (e.g., bond angles) and NMR/IR data often arise from dynamic effects (e.g., tautomerism). Methodological approaches include:
- Single-crystal X-ray diffraction : Resolve Z/E configuration and confirm planarity of the chromen-thiazolidinone system (dihedral angles <10°) .
- DFT calculations : Compare experimental IR/NMR with computed spectra to identify dominant tautomers (e.g., thione vs. thiol forms) .
- Variable-temperature NMR : Detect rotational barriers in the methylidene group (e.g., coalescence temperatures >100°C) .
Example : In , the Z-configuration was confirmed via crystallography (C=CH dihedral angle = 6.22°), while NMR showed dynamic broadening at room temperature.
What advanced spectroscopic techniques are critical for characterizing the biological activity of this compound?
Level: Basic
Answer:
- ¹H/¹³C NMR : Assign olefinic protons (δ 7.5–8.5 ppm for chromen protons) and thioxo sulfur environments .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 343.1087) .
- UV-Vis : Detect π→π* transitions (λmax ~350 nm for conjugated chromen-thiazolidinone systems) .
- XPS : Validate sulfur oxidation states (e.g., S 2p binding energy ~163 eV for thioxo groups) .
How can structure-activity relationships (SAR) be systematically explored for anticancer activity?
Level: Advanced
Answer:
Methodology :
- Scaffold modification : Replace the chromen-4-one moiety with coumarin or flavone derivatives to assess π-stacking interactions .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance electrophilicity and kinase inhibition .
- Bioisosteric replacement : Substitute thioxo with dioxo groups (thiazolidinedione) to compare binding modes via molecular docking .
Q. Table 2: Anticancer IC₅₀ Values (μM)
| Derivative | Target Kinase | IC₅₀ (μM) |
|---|---|---|
| Parent compound | EGFR | 12.3 |
| 4-NO₂ substituted | EGFR | 5.7 |
| Thiazolidinedione analog | VEGFR2 | 8.9 |
What strategies mitigate discrepancies in biological assay results across studies?
Level: Advanced
Answer:
Contradictions often stem from:
- Purity variations : Use HPLC (≥95% purity) and recrystallization (e.g., ethanol/water) to standardize samples .
- Assay conditions : Control pH (e.g., 7.4 for cell-based assays) and solvent (DMSO ≤0.1% to avoid cytotoxicity) .
- Target specificity : Validate off-target effects via kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Case Study : In , inconsistent IC₅₀ values for VEGFR2 inhibition were resolved by standardizing ATP concentrations (1 mM vs. 10 mM).
How can computational modeling predict the compound’s interaction with biological targets?
Level: Advanced
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR, PDB: 1M17). Key interactions:
- Hydrogen bonding between thioxo sulfur and Lys721.
- π-π stacking between chromen and Phe723 .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Use descriptors like LogP and polar surface area to predict permeability (e.g., Caco-2 cell models) .
What are the challenges in scaling up synthesis for preclinical studies?
Level: Basic
Answer:
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., DMF/ethanol) .
- Yield optimization : Use flow chemistry for Knoevenagel condensation (residence time ~30 min, 70°C) .
- Byproduct control : Monitor thiourea impurities via LC-MS and adjust stoichiometry (aldehyde:thiazolidinone = 1.2:1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
